

Ritanserin Stock Solution Data

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Compound Focus: Ritanserin

CAS No.: 87051-43-2

Cat. No.: S541477

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Parameter	Specification / Value	Source / Context
Molecular Weight	477.57 g/mol	[1] [2] [3]
Solubility in DMSO	25 mg/mL (52.35 mM) [1]	MedChemExpress handling instructions
Recommended Stock Concentration	10 mM (e.g., 10 μ L of 10 mM stock into 1 mL media gives \sim 100 μ M final) [4]	Common practice in cited research; used for <i>in vitro</i> cell assays [4]
Purity	\geq 98% (HPLC) [2]	Tocris product specification
Storage Condition	-20°C, stored under nitrogen [1]	MedChemExpress storage instructions

Experimental Protocols from Literature

Here are detailed methodologies for common experiments using **ritanserin**, as cited in recent research.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine **ritanserin**'s effect on inhibiting cancer cell growth [4].

- **1. Cell Seeding:** Seed cells (e.g., AML cell lines like Kasumi-1 or KG-1 α) in 96-well plates at a density of 1×10^4 cells per well in 100 μ L of culture medium.
- **2. Drug Treatment:** Treat the cells with **ritanserin** at various concentrations. Include a control group treated with DMSO only (vehicle control). Ensure the final DMSO concentration is consistent and non-cytotoxic across all groups (typically $\leq 0.1\%$).
- **3. Incubation:** Incubate the plates for specified durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
- **4. Viability Measurement:** Add 10 μ L of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage compared to the control group [4].

Apoptosis Analysis by Flow Cytometry

This method assesses **ritanserin**'s ability to induce programmed cell death [4].

- **1. Treatment:** Culture and treat cells with **ritanserin** at the desired concentration for set time points (e.g., 24, 48, 72 hours).
- **2. Cell Harvesting:** Harvest the cells and wash with cold phosphate-buffered saline (PBS).
- **3. Staining:** Resuspend the cells in a binding buffer. Add Annexin V and Propidium Iodide (PI) following the manufacturer's instructions for the apoptosis detection kit. Incubate for 15 minutes in the dark at room temperature.
- **4. Analysis:** Analyze the stained cells using a flow cytometer (e.g., NovoCyte Quanteon). Annexin V-positive cells are defined as apoptotic. Data from replicates are presented as the mean \pm standard deviation [4].

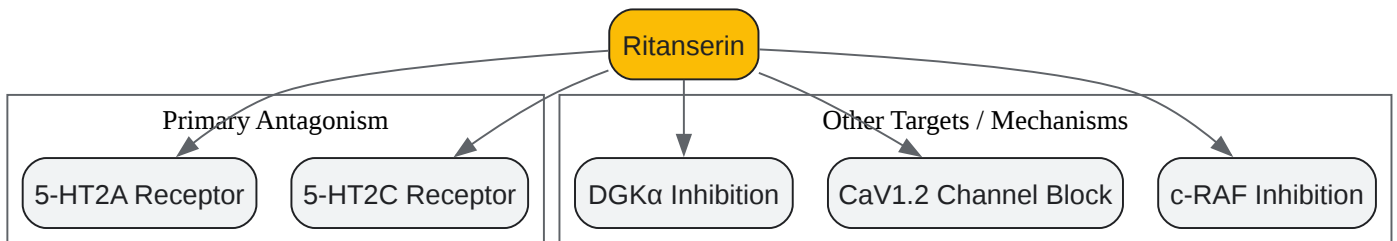
In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of **ritanserin** in a live animal model [4].

- **1. Model Establishment:** After a 1 Gy irradiation, inject tumor cells (e.g., 2×10^6 Kasumi-1 cells) intravenously into immunodeficient mice (e.g., NOD-PRKDC/IL-2RG/mice).
- **2. Grouping and Dosing:** One week later, randomize the mice into two groups (e.g., 8 animals per group). The treatment group receives **ritanserin** (e.g., 5 mg/kg/day) via intraperitoneal injection. The control group receives the vehicle only (e.g., 0.3% sodium carboxymethyl cellulose).
- **3. Treatment Duration:** Administer the treatment for the study period (e.g., two successive weeks).
- **4. Evaluation:** Monitor and measure the tumor burden (leukemia load in this case) to assess the compound's efficacy [4].

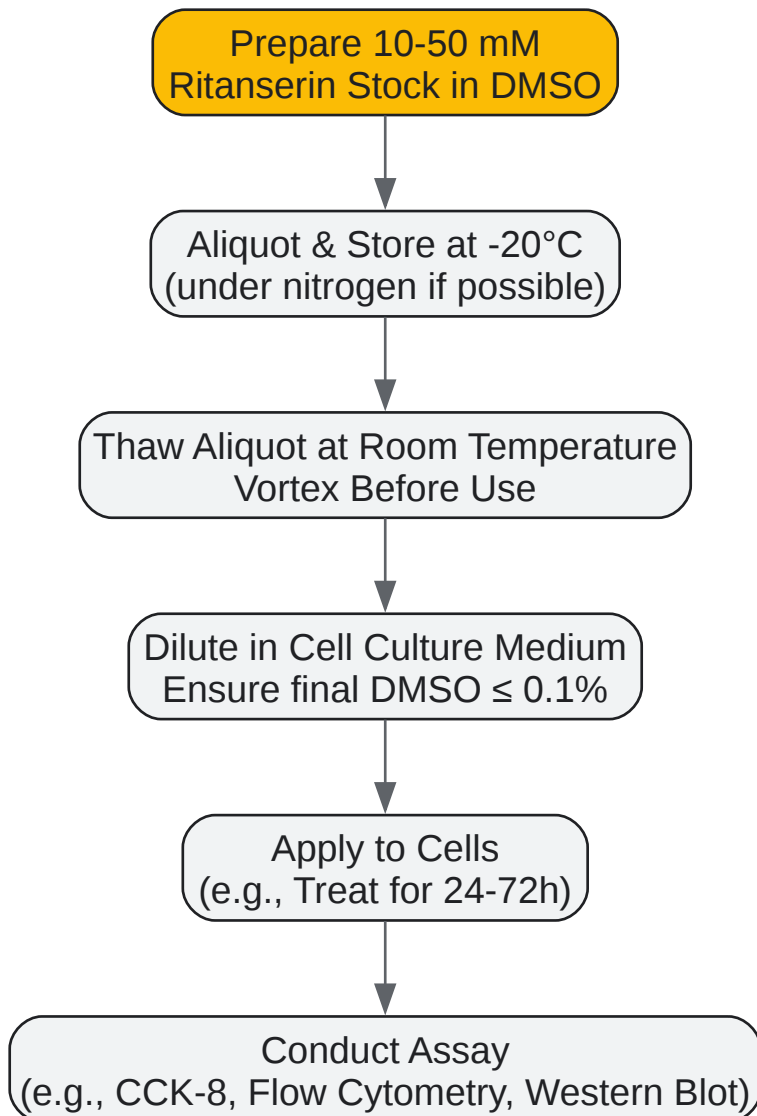
Ritanserin's Mechanisms & Experimental Workflow

The following diagrams illustrate the primary molecular targets of **ritanserin** and a generalized workflow for its use in *in vitro* experiments.



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*Diagram 1: **Ritanserin**'s key molecular targets include serotonin receptor antagonism and several other mechanisms relevant to cancer and cardiovascular research [1] [5] [6].*



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Diagram 2: A general workflow for preparing and using **ritanserin** in cell-based experiments, based on common laboratory practice and cited protocols [1] [4].

Frequently Asked Questions

Q1: What is the highest concentration of DMSO I can safely use as a vehicle control in cell culture with ritanserin? While solubility allows for high DMSO concentrations, for cell culture assays, the final DMSO concentration should typically be kept at **0.1% or lower** to avoid cytotoxic effects. This is a standard

practice in cell biology, and the experimental protocols from the literature consistently use vehicle controls with DMSO [4].

Q2: Why is it recommended to store the stock solution under nitrogen? Storing under an inert gas like nitrogen helps prevent oxidation and hydrolysis of the compound, which can degrade **ritanserin** over time and reduce its efficacy in experiments. The supplier MedChemExpress explicitly recommends storing the DMSO solution under nitrogen at -20°C [1].

Q3: My ritanserin solution has changed color. Is it still usable? According to the supplier MedChemExpress, **ritanserin** in solid form can range in color from white to yellow, which is normal [1]. However, a significant darkening or color change in a prepared DMSO solution, especially if not stored properly, could indicate degradation. It is good practice to compare the solution to a freshly prepared aliquot or to test the biological activity in a pilot assay if degradation is suspected.

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